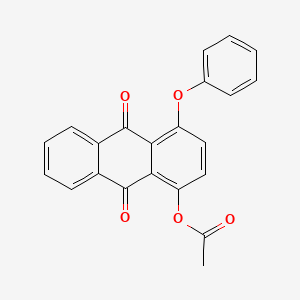
Methyl 4-hydroxyhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxyhex-2-enoate is an organic compound with the molecular formula C7H12O3 It is a derivative of hexenoic acid, featuring a hydroxyl group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyhex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-hydroxyhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-2-enoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Methyl 4-oxohex-2-enoate
Reduction: Methyl 4-hydroxyhexanol
Substitution: Various substituted esters depending on the reagent used
Aplicaciones Científicas De Investigación
Methyl 4-hydroxyhex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxyhex-2-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its role in chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or as a reactant in organic synthesis.
Comparación Con Compuestos Similares
Methyl 4-hydroxyhex-2-enoate can be compared to other similar compounds, such as:
Methyl 4-hydroxyhexanoate: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Methyl 4-oxohex-2-enoate: An oxidized form of this compound, with a carbonyl group replacing the hydroxyl group.
Methyl 4-hydroxyhex-2-ynoate: Contains a triple bond instead of a double bond, leading to distinct chemical properties and reactivity.
Propiedades
Número CAS |
84477-14-5 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 4-hydroxyhex-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h4-6,8H,3H2,1-2H3 |
Clave InChI |
OJSUVKLSWRWMJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


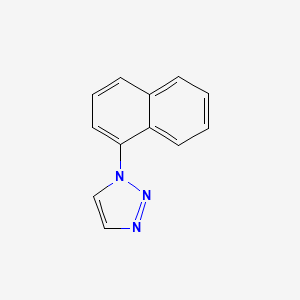
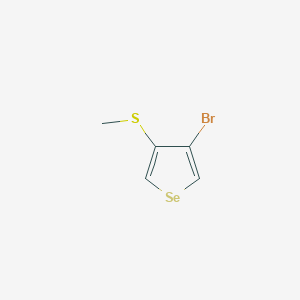
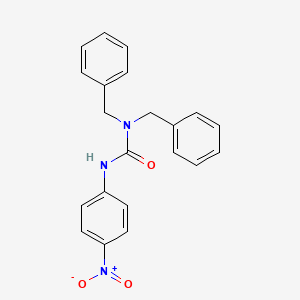
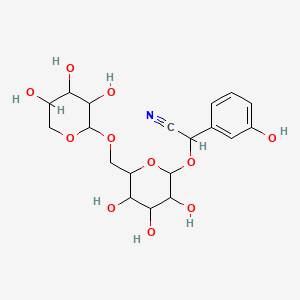
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

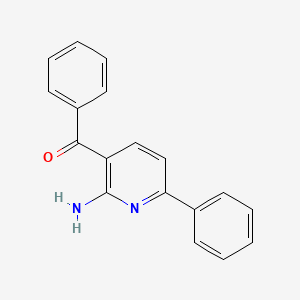
![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)
![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)

